molecular formula C9H10ClN B1590316 7-Chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 82771-60-6

7-Chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1590316
CAS RN: 82771-60-6
M. Wt: 167.63 g/mol
InChI Key: BLRKQLICTKRDDZ-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroisoquinoline is an important organic intermediate. It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline involves various multicomponent reactions. For instance, the reaction described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1,2,3,4-tetrahydroisoquinoline is represented by the formula C9H10ClN . The InChI code for this compound is 1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 .


Chemical Reactions Analysis

The C(1)-functionalization of 7-Chloro-1,2,3,4-tetrahydroisoquinoline with alkynes has been explored using various heterogeneous catalysts . This forms an important part of the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 167.64 . It is a solid substance . The compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents .

Scientific Research Applications

1. Enzyme Inhibition and Therapeutic Utility

  • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline shows potent inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis, suggesting potential therapeutic applications in humans. Variations of this compound demonstrate a range of inhibitory properties, influencing its effectiveness in therapeutic contexts (Demarinis et al., 1981).

2. Selectivity Toward Enzyme Inhibition

  • Certain derivatives of tetrahydroisoquinoline, such as 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline, have been found to selectively inhibit PNMT while showing reduced affinity for the alpha 2-adrenoceptor, highlighting their specific utility in targeting PNMT-related pathways (Grunewald et al., 1997).

3. Analgesic and Anti-Inflammatory Effects

  • Research on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative of tetrahydroisoquinoline, has shown pronounced anti-inflammatory and analgesic effects. These properties indicate potential medical applications as non-narcotic analgesics (Rakhmanova et al., 2022).

4. Antagonist Activity in Neurotransmitter Systems

  • Isomeric forms of chloro-substituted tetrahydroisoquinolines have been evaluated for their potential as dopamine D-1 antagonists, contributing to understanding the pharmacological modulation of neurotransmitter systems (Riggs et al., 1987).

5. Catalytic Asymmetric Synthesis

  • Tetrahydroisoquinoline is recognized as a key scaffold in natural products, with C1-chiral derivatives exhibiting various bioactivities. Novel catalytic strategies for synthesizing these derivatives have significant implications in the synthesis of alkaloid natural products (Liu et al., 2015).

6. Synthetic Transformations and Precursors

  • Tetrahydroisoquinoline derivatives have been explored as intermediates in synthetic transformations, leading to various novel compounds with potential drug applications (Weber et al., 2000).

7. Synthesis of Radiolabeled Compounds

  • Radiosynthetic routes to create labeled derivatives of tetrahydroisoquinoline, such as those with PNMT inhibitory activity, are crucial for understanding their distribution and effects in biological systems (Mendelson et al., 1984).

8. Antidepressant Activity

  • Certain hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline derivatives, analogs of tetrahydroisoquinoline, have been synthesized and evaluated for their atypical antidepressant activity, expanding the potential therapeutic scope of these compounds (Griffith et al., 1984).

Safety And Hazards

7-Chloro-1,2,3,4-tetrahydroisoquinoline is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRKQLICTKRDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503764
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,2,3,4-tetrahydroisoquinoline

CAS RN

82771-60-6
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
C Hargitai, T Nagy, J Halász, G Koványi-Lax, G Németh… - Tetrahedron, 2018 - Elsevier
Two procedures for the synthesis of barely accessible 8-chloro-3,4-dihydroisoquinoline were investigated. The first approach is based on a directed ortho-lithiation of N-pivaloyl meta-…
Number of citations: 7 www.sciencedirect.com
J Shonberg, C Draper-Joyce, SN Mistry… - Journal of Medicinal …, 2015 - ACS Publications
We recently demonstrated that SB269652 (1) engages one protomer of a dopamine D 2 receptor (D 2 R) dimer in a bitopic mode to allosterically inhibit the binding of dopamine at the …
Number of citations: 42 pubs.acs.org
C Locher - Synthetic Communications, 2001 - Taylor & Francis
N,N-Bis(benzotriazol-1-ylmethyl)-β-phenylethylamines 3 are cyclised intramolecularly in conc. H 2 SO 4 to the corresponding N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines …
Number of citations: 10 www.tandfonline.com
C Locher, NH Peerzada - Arkivoc, 2000 - arkat-usa.org
N-Benzotriazol-1-ylmethyl-1, 2, 3, 4-tetrahydroisoquinolines are prepared at room temperature from the reaction between 1-hydroxymethylbenzotriazole (1), a 2-phenylethylamine (2a-e…
Number of citations: 4 www.arkat-usa.org
X Pan, Z Liu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
An efficient method for the synthesis of 3-aryl-3-benzazepines via aryne induced [1,2] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines is described. This approach provided …
Number of citations: 15 pubs.rsc.org
AJ Bojarski, MJ Mokrosz, SC Minol, A Kozioł… - Bioorganic & medicinal …, 2002 - Elsevier
Further structure–activity relationship (SAR) studies with the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of 5-HT 1A ligands led to the synthesis of new 1-adamantoyloaminoalkyl …
Number of citations: 31 www.sciencedirect.com
HM Wang, CH Su, IJ Kang… - Journal of the Chinese …, 2002 - Wiley Online Library
The reaction of N,N‐dimethylsulfamoyl‐β‐phenethylamines with methylthioacetic acid ethyl ester using phenyliodine(III) bis(trifluoroacetate) gives moderate to good yields of the …
Number of citations: 2 onlinelibrary.wiley.com
RA Talk, A Duperray, X Li, I Coldham - scholar.archive.org
A sample of the tetrahydroisoquinoline 4 (15 mg) in D8-THF (0.7 mL) was placed in an NMR tube; the tube was transferred to a cooled NMR spectrometer (400 MHz, temperature coil …
Number of citations: 0 scholar.archive.org
N Ghamari, SK Hargelan, A Zivkovic, L Leitzbach… - Bioorganic …, 2021 - Elsevier
During the past decades, histamine H 3 receptors have received widespread attention in pharmaceutical research due to their involvement in pathophysiology of several diseases such …
Number of citations: 1 www.sciencedirect.com
R Talk - 2017 - etheses.whiterose.ac.uk
Tetrahydroisoquinolines (THIQs) are found in a wide range of natural products and compounds with biological activity. This thesis describes the methodology of deprotonation‒…
Number of citations: 2 etheses.whiterose.ac.uk

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